1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-8-12-6-11(17)9-19-12)5-10-7-16-14-4-2-1-3-13(10)14/h1-4,7,11-12,16H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDQMJPUZNDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone is of significant interest in medicinal chemistry due to its unique bicyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration is believed to contribute to its diverse biological activities, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately . The compound's structure enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Structure | Bicyclic |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thia and azabicyclic components facilitate binding to proteins, influencing their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structure may play a crucial role in its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of similar compounds with indole derivatives, particularly focusing on their role as inhibitors of key enzymes involved in inflammation and cancer progression.
- Indole Derivatives as COX Inhibitors : A study investigating indole-derived compounds revealed that modifications at specific positions on the indole ring could enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes .
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Another research highlighted the importance of indole derivatives in inhibiting IDO, an enzyme implicated in immune escape mechanisms in cancer . The structural modifications similar to those seen in this compound could potentially lead to enhanced IDO inhibition and subsequent anti-cancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone | Antimicrobial; potential COX inhibitor |
| 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-nitrophenyl)ethanone | Antimicrobial; moderate anti-inflammatory activity |
| 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone | Antimicrobial; potential enzyme inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing key differences in substituents, bicyclic systems, and molecular properties:
Key Structural and Functional Insights:
Bicyclic Core Variations :
- The target compound’s 2-thia-5-azabicyclo[2.2.1]heptane system differs from 2-azabicyclo[2.2.2]octane derivatives (e.g., in ), which exhibit larger ring systems and altered stereoelectronic properties.
- Ledipasvir incorporates a similar bicyclic framework but with an oxygen atom (2-oxa-5-azabicyclo[2.2.1]heptane), highlighting how heteroatom substitutions (S vs. O) modulate bioactivity.
Substituent Impact: Replacing the indole-3-yl group with pyridine-3-carbaldehyde () reduces molecular weight by ~52 g/mol and introduces an aldehyde functional group, likely altering reactivity and binding interactions.
Pharmacological Potential: Indole-containing compounds (e.g., ) are often associated with serotonin receptor modulation or kinase inhibition, but the bicyclic system in the target compound may confer unique selectivity. Ledipasvir demonstrates the therapeutic relevance of bicyclic systems in antiviral agents, suggesting possible applications for the target compound in infectious diseases.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-yl)ethanone with high yield and purity?
- Methodology :
- Step 1 : Optimize the formation of the bicyclo[2.2.1]heptane core via [2+2] cycloaddition or ring-closing metathesis, leveraging precedents from similar azabicyclo systems .
- Step 2 : Introduce the thia-aza moiety using sulfurization reagents (e.g., Lawesson’s reagent) and nitrogen-protection strategies (e.g., Boc or Fmoc groups) to avoid side reactions .
- Step 3 : Couple the indole-3-yl ethanone fragment via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, ensuring regioselectivity by pre-functionalizing the indole nitrogen .
- Step 4 : Purify intermediates using column chromatography (silica gel or reverse-phase HPLC) and confirm purity via HPLC (>98%) and mass spectrometry .
Q. How can the stereochemistry and crystal structure of this compound be rigorously characterized?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Compare observed bond angles and torsion angles with computational models (DFT or molecular mechanics) .
- NMR spectroscopy : Use 2D techniques (COSY, NOESY) to resolve overlapping signals in the bicyclic and indole regions. Assign stereochemistry via coupling constants (e.g., ) and nuclear Overhauser effects .
- Circular dichroism (CD) : Confirm chiral centers in the azabicyclo system by comparing experimental CD spectra with simulated data from quantum mechanical calculations .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the compound’s biological activity against neurological targets?
- Methodology :
- In vitro assays : Screen for serotonin receptor (5-HT) binding affinity using radioligand displacement assays (e.g., -LSD for 5-HT) . Include positive controls (e.g., ketanserin) and negative controls (DMSO vehicle) .
- In vivo models : Administer the compound to rodent models (e.g., forced swim test for antidepressant activity) with dose-ranging studies (1–50 mg/kg). Monitor pharmacokinetics via LC-MS/MS to correlate plasma levels with efficacy .
- Statistical design : Use randomized block designs with split plots to account for inter-individual variability and time-dependent effects (e.g., repeated-measures ANOVA) .
Q. How can researchers resolve contradictions in reported data on the compound’s metabolic stability?
- Methodology :
- Meta-analysis : Systematically compare literature data on hepatic microsomal half-life () and intrinsic clearance (CL). Control for variables like species (human vs. rodent), enzyme induction protocols, and incubation conditions .
- Replicate studies : Perform parallel experiments using standardized protocols (e.g., pooled human liver microsomes, NADPH-regenerating systems). Validate via UPLC-QTOF to identify phase I/II metabolites and quantify parent compound depletion .
- Mechanistic studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for metabolic discrepancies .
Q. What computational approaches are effective for predicting the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- QSAR modeling : Input physicochemical properties (logP, pKa) into EPI Suite or ECOSAR to estimate biodegradation potential and aquatic toxicity (e.g., LC for Daphnia magna) .
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients () and leaching potential .
- Experimental validation : Conduct OECD 301F biodegradation tests and algal growth inhibition assays (OECD 201) to refine computational predictions .
Methodological Considerations
Q. How should researchers design stability studies to assess the compound’s shelf life under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks. Monitor degradation via HPLC-UV and identify products using HRMS .
- Kinetic modeling : Apply Arrhenius equations to extrapolate degradation rates at accelerated conditions (e.g., 40°C) to real-time storage (25°C) .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
